molecular formula C25H28O7 B14082392 (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate

(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate

Cat. No.: B14082392
M. Wt: 440.5 g/mol
InChI Key: SGWBMWVCYRCNNY-HPAIXVDQSA-N
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Description

(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrofuran ring, an allyl group, and dibenzoate esters, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multi-step organic reactions. The starting materials may include allyl alcohol, methoxy compounds, and benzoic acid derivatives. Key steps in the synthesis may involve:

  • Formation of the tetrahydrofuran ring through cyclization reactions.
  • Introduction of the allyl group via allylation reactions.
  • Esterification with benzoic acid derivatives to form dibenzoate esters.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods like chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield primary or secondary alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl diacetate: Similar structure with acetate esters instead of benzoate esters.

    (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dipropionate: Similar structure with propionate esters.

Uniqueness

The uniqueness of (S)-3-((2R,3R,4S,5S)-5-Allyl-4-hydroxy-3-methoxytetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate lies in its specific ester groups and the presence of the allyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

[(2S)-2-benzoyloxy-3-[(2R,3R,4S,5S)-4-hydroxy-3-methoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate

InChI

InChI=1S/C25H28O7/c1-3-10-20-22(26)23(29-2)21(32-20)15-19(31-25(28)18-13-8-5-9-14-18)16-30-24(27)17-11-6-4-7-12-17/h3-9,11-14,19-23,26H,1,10,15-16H2,2H3/t19-,20-,21+,22-,23-/m0/s1

InChI Key

SGWBMWVCYRCNNY-HPAIXVDQSA-N

Isomeric SMILES

CO[C@H]1[C@H](O[C@H]([C@@H]1O)CC=C)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1C(OC(C1O)CC=C)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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